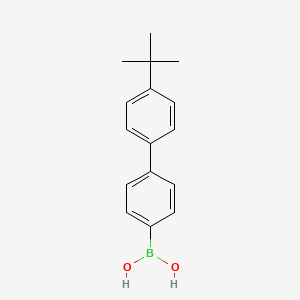
4-(4-Tert-butylphenyl)phenylboronic acid
Übersicht
Beschreibung
4-Tert-butylphenylboronic acid is a chemical compound that has been synthesized using trimethyl borate and Grignard reagents prepared from 1-bromo-4-tert-butylbenzene and metal magnesium as raw materials under a nitrogen atmosphere. The optimized synthesis process involves a molar ratio of 1-bromo-4-tert-butylbenzene to trimethyl borate of 1.5:1, a reaction temperature between -20 to -30°C, and a reaction time of 140 minutes, resulting in a final yield of 69.5%. The product has been characterized by mass spectrometry and HNMR .
Synthesis Analysis
The synthesis of 4-(4-Tert-butylphenyl)phenylboronic acid and related compounds has been explored in various studies. For instance, asymmetric rhodium-catalyzed conjugate addition of arylboronic acids to unsaturated tert-butyl esters has been used to prepare enantioenriched tert-butyl 3,3-diarylpropanoates, which are valuable building blocks in organic synthesis. This method has been shown to work with both electron-poor and electron-rich boronic acids, yielding products with high enantioselectivity . Additionally, terphenylboronic acid derivatives have been synthesized for the purpose of controlling stereochemistry in synthetic organic reactions .
Molecular Structure Analysis
The molecular structure of related compounds, such as di-tert-butylphosphinic acid, has been determined using single-crystal X-ray methods, revealing a distinct dimeric structure with strong hydrogen bonds . Similarly, the crystal structure of 4-(tert-butyl)-4-nitro-1,1-biphenyl has been characterized, showing stabilization by C-H···O interactions and providing insights into the molecular geometry and reactivity through computational studies .
Chemical Reactions Analysis
The reactivity of boronic acids in chemical reactions has been demonstrated in various contexts. For example, 2,4-bis(trifluoromethyl)phenylboronic acid has been used as a catalyst for dehydrative amidation between carboxylic acids and amines, with the ortho-substituent playing a crucial role in the reaction mechanism . Arylboronic acids have also been employed in rhodium-catalyzed enantioselective addition reactions to generate compounds with potential pharmaceutical applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-(4-Tert-butylphenyl)phenylboronic acid and related compounds are influenced by their molecular structures. For instance, the crystal structure of 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, a related compound, shows that aromatic π-stacking interactions and O–H···O hydrogen bonds stabilize the structure in the solid state . The Hirshfeld surface analysis of 4-(tert-butyl)-4-nitro-1,1-biphenyl provides a quantitative validation of the interactions present in the crystal structure .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Synthesis Process : 4-(4-Tert-butylphenyl)phenylboronic acid has been synthesized using trimethyl borate and Grignard reagents. The optimized process involves a specific molar ratio, temperature control, and reaction time, achieving a final yield of 69.5% (He Quan-guo, 2007).
Biochemical Nanosensors and Drug Development
- Surface Functionalization : This compound is used in surface functionalization of platinum nanoparticles, aiding in the development of biochemical nanosensors and potential drugs. The interaction with platinum nanoparticles and its implications in SERS and TERS studies have been researched (E. Proniewicz et al., 2023).
Catalytic Applications
- Catalysis in Chemical Reactions : Research includes its use in rhodium-catalyzed enantioselective addition to N-Boc arylimines and in catalyzing dehydrative condensation between carboxylic acids and amines (M. Storgaard & J. Ellman, 2009); (Ke Wang et al., 2018).
Nanotechnology in Healthcare
- Photodynamic Therapy : Phenylboronic acid-functionalized pyrene derivatives have been synthesized for self-assembling into nanorods, which can be used for in situ two-photon imaging of cell surface sialic acids and photodynamic therapy (Ting Li & Yang Liu, 2021).
Pharmaceutical and Chemical Engineering
- Wide Applications : Phenylboronic acid and its derivatives, including 4-(4-Tert-butylphenyl)phenylboronic acid, are utilized in various fields such as self-regulated insulin delivery, tissue engineering, separation, and sensor systems due to their ability to form reversible complexes with compounds like saccharides (Chu Liang-yin, 2006).
Drug Delivery Systems
- Glucose-Responsive Materials : Its incorporation in glucose-responsive materials, particularly in nanogels, micelles, and mesoporous silica nanoparticles, shows potential applications in drug delivery, especially for insulin (Rujiang Ma & Linqi Shi, 2014).
Safety And Hazards
4-(4-Tert-butylphenyl)phenylboronic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use personal protective equipment including protective gloves, protective clothing, eye protection, and face protection .
Eigenschaften
IUPAC Name |
[4-(4-tert-butylphenyl)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BO2/c1-16(2,3)14-8-4-12(5-9-14)13-6-10-15(11-7-13)17(18)19/h4-11,18-19H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROWGMWCSASZVBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CC=C(C=C2)C(C)(C)C)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Tert-butylphenyl)phenylboronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



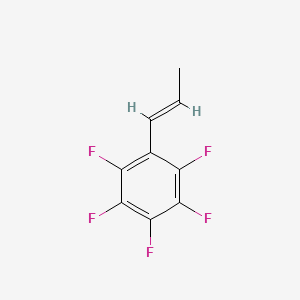
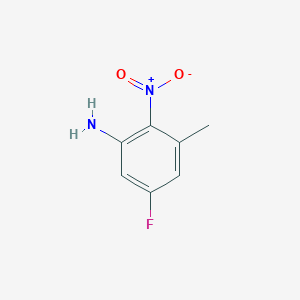
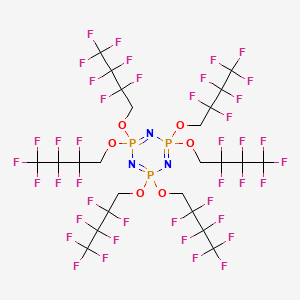
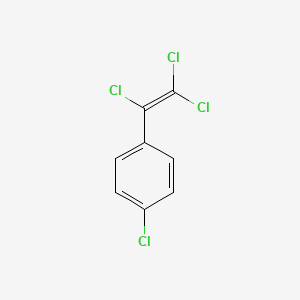
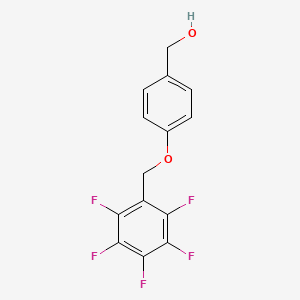
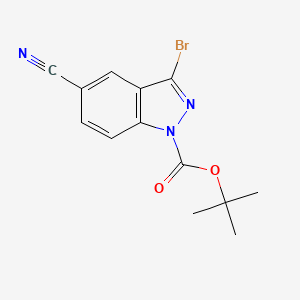
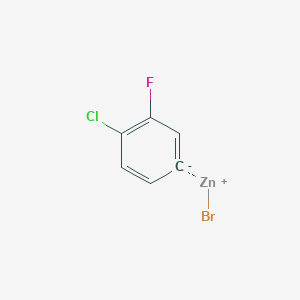
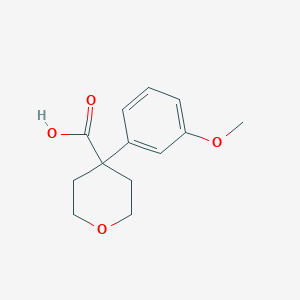
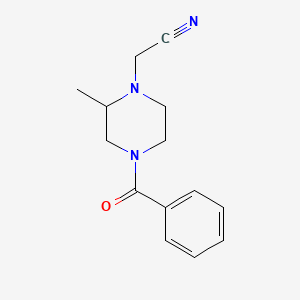
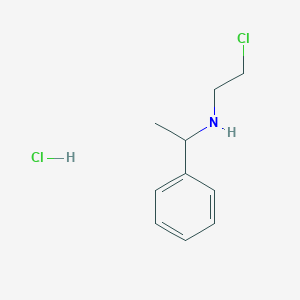
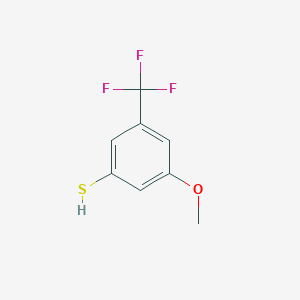
![1,2-Bis-[4-chloro-3-(trifluoromethyl)phenyl]tetrafluoroethane](/img/structure/B3042033.png)
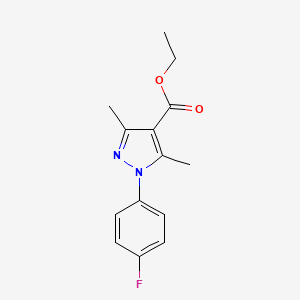
![1,1,1-Trifluoro-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol](/img/structure/B3042037.png)